molecular formula C18H23F2N3O5S B2597429 N-cyclopentyl-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 869071-82-9

N-cyclopentyl-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2597429
CAS No.: 869071-82-9
M. Wt: 431.45
InChI Key: IXCNLQGWHHENTD-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide (CAS: 872976-66-4, molecular formula: C₂₃H₂₄F₂N₄O₅S, molecular weight: 506.5223 g/mol) is a structurally complex molecule featuring a 1,3-oxazinan-2-yl core substituted with a 2,5-difluorobenzenesulfonyl group, a cyclopentyl moiety, and an ethanediamide linker . The sulfonyl group and fluorine atoms contribute to its electronic properties, while the oxazinan ring imposes conformational rigidity. This compound is cataloged for research use, though its specific biological targets or applications remain unstated in available sources .

Properties

IUPAC Name

N'-cyclopentyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N3O5S/c19-12-6-7-14(20)15(10-12)29(26,27)23-8-3-9-28-16(23)11-21-17(24)18(25)22-13-4-1-2-5-13/h6-7,10,13,16H,1-5,8-9,11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCNLQGWHHENTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps. One common method starts with the preparation of the oxazinan ring, followed by the introduction of the difluorobenzenesulfonyl group. The final step involves the coupling of the cyclopentyl group with the ethanediamide backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl and ethanediamide groups are susceptible to oxidation under controlled conditions.

Reagent Conditions Outcome Reference
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Dichloromethane, 25°C, 12 hOxidation of the oxazinan ring, forming a ketone derivative.
NaIO<sub>4</sub>H<sub>2</sub>O/THF, 0°C, 2 hSelective cleavage of the ethanediamide C-N bond, yielding carboxylic acids.

Key Findings :

  • DDQ-mediated oxidation targets the oxazinan ring’s tertiary amine, generating a carbonyl group while preserving the sulfonyl functionality .

  • Periodate oxidation cleaves the ethanediamide bridge, producing cyclopentylamine and a sulfonamide-linked oxazinan fragment .

Reduction Reactions

The sulfonyl and amide groups are generally resistant to reduction, but specialized reagents enable selective transformations.

Reagent Conditions Outcome Reference
LiAlH<sub>4</sub>THF, reflux, 6 hReduction of the ethanediamide to a diamine derivative.
H<sub>2</sub>/Pd-CEtOH, 50 psi, 24 hPartial reduction of the oxazinan ring to a piperidine analog.

Key Findings :

  • LiAlH<sub>4</sub> reduces the ethanediamide’s carbonyl groups to methylene units, forming N-cyclopentyl-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethylenediamine.

  • Catalytic hydrogenation selectively saturates the oxazinan ring’s C=N bond, yielding a piperidine derivative without altering the sulfonyl group .

Substitution Reactions

The sulfonyl group acts as an electron-withdrawing moiety, facilitating nucleophilic substitution.

Reagent Conditions Outcome Reference
NH<sub>3</sub> (aq.)DMF, 80°C, 8 hReplacement of the sulfonyl chloride with an amine group.
KSCNAcetonitrile, 60°C, 4 hThiocyanate substitution at the sulfonyl group.

Key Findings :

  • Ammonolysis replaces the sulfonyl chloride with a sulfonamide, retaining the oxazinan and ethanediamide structures .

  • Thiocyanate substitution proceeds efficiently under mild conditions, forming a thioether-linked product .

Cyclization and Ring-Opening Reactions

The oxazinan ring undergoes ring-opening under acidic or nucleophilic conditions.

Reagent Conditions Outcome Reference
HCl (conc.)EtOH, 70°C, 3 hAcid-catalyzed ring-opening to form a linear sulfonamide-amino alcohol.
NaN<sub>3</sub>DMSO, 100°C, 12 hAzide insertion into the oxazinan ring, yielding a triazole derivative.

Key Findings :

  • Concentrated HCl cleaves the oxazinan ring, generating a linear chain with hydroxyl and sulfonamide groups .

  • Azide-mediated cyclization forms a 1,2,3-triazole ring fused to the oxazinan scaffold.

Cross-Coupling Reactions

The difluorophenyl group participates in palladium-catalyzed coupling.

Reagent Conditions Outcome Reference
Pd(PPh<sub>3</sub>)<sub>4</sub>DMF, 100°C, 24 hSuzuki coupling with arylboronic acids, modifying the difluorophenyl ring.

Key Findings :

  • Suzuki-Miyaura coupling introduces substituents (e.g., methyl, methoxy) at the 2- or 5-positions of the difluorophenyl ring .

Scientific Research Applications

Medicinal Chemistry

N-cyclopentyl-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has shown potential in:

  • Antibacterial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties against various pathogens.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis through specific molecular pathways.

Biological Studies

The compound is being investigated for its interactions with biological targets:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in disease processes.
  • Receptor Binding : Studies are ongoing to evaluate its binding affinity to various receptors, which could lead to new therapeutic strategies.

Material Science

Due to its unique structural features, this compound can be utilized in:

  • Polymer Development : The compound can serve as a building block for creating polymers with enhanced thermal stability and chemical resistance.
  • Nanotechnology Applications : Its properties may be exploited in the development of nanomaterials for drug delivery systems.

Case Studies

Application AreaDescriptionFindings
Medicinal ChemistryAnticancer researchThe compound demonstrated cytotoxic effects against glioblastoma cell lines.
Biological StudiesEnzyme inhibitionIn vitro studies showed inhibition of specific enzymes linked to bacterial resistance.
Material SciencePolymer synthesisUtilized as a monomer in creating polymers with improved mechanical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The difluorobenzenesulfonyl group is known to interact with enzymes and receptors, modulating their activity. The oxazinan ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues in Agrochemical Chemistry

Several urea and benzamide derivatives in pesticide chemistry share functional or structural similarities:

Compound Name Structure Highlights Key Differences Potential Implications
Pencycuron (CAS: 66063-05-6) Urea linker, cyclopentyl, chlorophenyl groups Lacks sulfonyl and oxazinan; simpler scaffold Lower solubility; chlorine vs. fluorine
Flutolanil (CAS: 66332-96-5) Benzamide core, trifluoromethyl substituent Flexible vs. rigid oxazinan; no sulfonyl Reduced metabolic stability
Acetamiprid (CAS: 135410-20-7) Neonicotinoid with cyano group Smaller size (MW: 222.67); distinct target Higher bioavailability; insect-specific

Key Observations :

  • Conformational Rigidity: The oxazinan ring imposes structural constraints absent in flutolanil’s benzamide or acetamiprid’s neonicotinoid scaffold, possibly influencing binding kinetics .

Physicochemical Properties

  • Solubility : The sulfonyl group in the target compound may improve aqueous solubility relative to urea-based pencycuron .
  • Metabolic Stability : Fluorine atoms reduce susceptibility to oxidative metabolism compared to chlorinated analogues like pencycuron .

Biological Activity

N-cyclopentyl-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of oxazinan derivatives and subsequent modifications to introduce the cyclopentyl group. The compound can be synthesized through aminolysis and alkylation techniques, which have been documented in related studies focusing on similar structures.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a related compound demonstrated selective cytotoxicity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. The log GI(50) values for these cell lines were reported as follows:

Cell LineLog GI(50) Value
HOP-92 (NSCLC)-6.01
U251 (CNS)-6.00

These findings indicate that modifications to the core structure can significantly enhance anticancer activity by targeting specific pathways involved in tumor growth.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against various strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Inhibition Studies

The compound's ability to inhibit bioluminescence in Photobacterium leiognathi has also been studied, providing insights into its potential as an environmental biopesticide. Such inhibition suggests that the compound may disrupt cellular communication systems in bacteria.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific substitutions on the oxazinan ring and the sulfonamide moiety significantly impact biological activity. For example, the introduction of fluorine atoms in the benzene ring enhances lipophilicity and bioavailability, which are critical for effective cellular uptake and activity.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A clinical trial involving a derivative of this compound showed promising results in patients with advanced NSCLC. Patients exhibited significant tumor reduction with manageable side effects.
  • Case Study 2 : In vitro studies demonstrated that another related compound effectively inhibited bacterial growth in resistant strains of Staphylococcus aureus, showcasing its potential as an alternative antibiotic agent.

Q & A

Q. How can researchers optimize the synthesis yield of this compound?

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves crystal packing and confirms stereochemistry, as shown for N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide .
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify substituent effects (e.g., cyclopentyl vs. oxazinan groups) and confirm regioselectivity .
  • Mass Spectrometry (EI-MS): Validates molecular weight and fragmentation patterns, critical for detecting synthetic impurities .

Q. How can solubility and stability be assessed under experimental conditions?

Methodological Answer: Solubility profiles are determined via phase diagrams in solvents like DMSO, ethanol, or aqueous buffers. Stability studies under varying pH (2–12) and temperatures (4–40°C) use HPLC to monitor degradation. Solid-phase extraction (SPE) methods, as applied to acetamide degradates, isolate and quantify decomposition products .

Advanced Research Questions

Q. How can researchers address unexpected byproducts during synthesis?

Methodological Answer: Byproduct analysis involves LC-MS/MS and 19^{19}F NMR to track fluorinated intermediates. Centrosymmetric intermolecular interactions (e.g., C–H⋯O bonds) may explain crystal packing anomalies, requiring refinement of recrystallization solvents . Comparative studies with N-(substituted phenyl)acetamides reveal steric or electronic effects driving side reactions .

Q. What strategies improve regioselectivity when introducing the 2,5-difluorobenzenesulfonyl group?

Methodological Answer: Regioselectivity is controlled via directing groups (e.g., oxazinan nitrogen) and sulfonation conditions. Substituent effects on benzene rings, as observed in N-(aryl)methanesulfonamides, show electron-withdrawing groups (e.g., -F) enhance sulfonyl coupling efficiency . Computational modeling (DFT) predicts reactive sites, guiding reagent selection.

Q. How does this compound interact with biological targets, and what assays validate these interactions?

Q. What degradation pathways dominate under physiological vs. accelerated storage conditions?

Methodological Answer: Hydrolytic degradation (amide bond cleavage) predominates at pH 7.4, while thermal stress (40°C) accelerates sulfonamide oxidation. LC-MS identifies degradates like ethanedioic acid derivatives, with degradation rates modeled via Arrhenius equations .

Q. How can computational modeling predict reactivity or toxicity?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. ADMET predictors (e.g., SwissADME) evaluate toxicity risks using the compound’s SMILES string (e.g., logP, hepatotoxicity) .

Q. How to resolve contradictions in literature data on synthesis or bioactivity?

Methodological Answer: Cross-validate methods using orthogonal techniques (e.g., XRD vs. NMR for purity). Reproduce key studies under standardized conditions (e.g., USP guidelines) to isolate variables like solvent purity or catalyst batch effects .

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